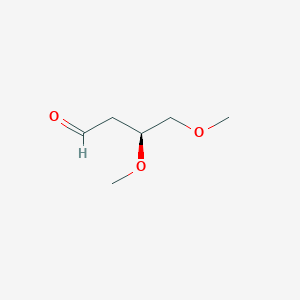![molecular formula C6H12O2Si B14434559 2-Propenal, 2-[(trimethylsilyl)oxy]- CAS No. 82873-56-1](/img/structure/B14434559.png)
2-Propenal, 2-[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, 2-[(trimethylsilyl)oxy]- is an organic compound characterized by the presence of a propenal group and a trimethylsilyl group. This compound is known for its unique chemical properties and its applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 2-[(trimethylsilyl)oxy]- typically involves the reaction of propenal with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
CH2=CHCHO+ClSi(CH3)3→CH2=CHCHOSi(CH3)3+HCl
Industrial Production Methods
Industrial production of 2-Propenal, 2-[(trimethylsilyl)oxy]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenal, 2-[(trimethylsilyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Propenal, 2-[(trimethylsilyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for aldehydes.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenal, 2-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. The trimethylsilyl group provides steric protection, making the compound less reactive towards nucleophiles. This property is exploited in synthetic chemistry to protect sensitive functional groups during multi-step synthesis. The propenal group can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester
- 2-[(Trimethylsilyl)methyl]-2-propen-1-ol
Uniqueness
2-Propenal, 2-[(trimethylsilyl)oxy]- is unique due to its combination of a propenal group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. The presence of the trimethylsilyl group also enhances the compound’s volatility, facilitating its use in analytical techniques such as gas chromatography and mass spectrometry.
Propriétés
| 82873-56-1 | |
Formule moléculaire |
C6H12O2Si |
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
2-trimethylsilyloxyprop-2-enal |
InChI |
InChI=1S/C6H12O2Si/c1-6(5-7)8-9(2,3)4/h5H,1H2,2-4H3 |
Clé InChI |
IAGCPLACHCVCLK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)



